molecular formula C14H14F3NO5S B8324510 benzyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate

benzyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B8324510
M. Wt: 365.33 g/mol
InChI Key: QQNODYJHGYMVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367706B2

Procedure details

Into a 50 mL roundbottom flask, was placed tert-butyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate (3.5 g, 10.00 mmol). To this was added dichloromethane (20 mL) followed by the addition of trifluoroacetic acid (5 mL). The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at room temperature. The mixture was concentrated by evaporation under vacuum using a rotary evaporator. This was followed by the addition of dichloromethane (20 mL). This was followed by the addition of triethylamine (3.03 g, 29.94 mmol). To the mixture was added benzyl chloroformate (2.05 g, 12.02 mmol). The resulting solution was allowed to react overnight at room temperature. The reaction mixture was filtered and the filtrate was concentrated under vacuo. The crude mixture was purified by silica gel chromatography (1:40 EtOAc/petroleum ether) to yield the title compound as a yellow liquid.
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
3.03 g
Type
reactant
Reaction Step Three
Quantity
2.05 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])([F:20])[S:3]([O:6][C:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])(C)C)=[O:14])[CH2:9][CH:8]=1)(=[O:5])=[O:4].FC(F)(F)C(O)=O.C(N(CC)CC)C.ClC(OC[C:41]1[CH:46]=[CH:45]C=[CH:43][CH:42]=1)=O>ClCCl>[F:21][C:2]([F:1])([F:20])[S:3]([O:6][C:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][CH2:16][C:19]2[CH:45]=[CH:46][CH:41]=[CH:42][CH:43]=2)=[O:14])[CH2:9][CH:8]=1)(=[O:4])=[O:5]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CCN(CC1)C(=O)OC(C)(C)C)(F)F
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
3.03 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
2.05 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, overnight while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50 mL roundbottom flask, was placed
CUSTOM
Type
CUSTOM
Details
to react
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
ADDITION
Type
ADDITION
Details
This was followed by the addition of dichloromethane (20 mL)
CUSTOM
Type
CUSTOM
Details
to react overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuo
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified by silica gel chromatography (1:40 EtOAc/petroleum ether)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(S(=O)(=O)OC1=CCN(CC1)C(=O)OCC1=CC=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.